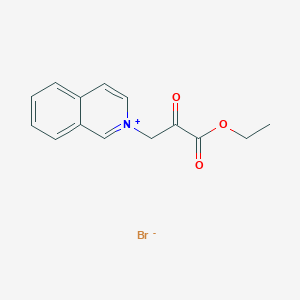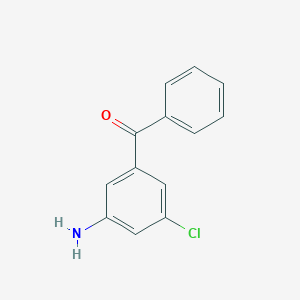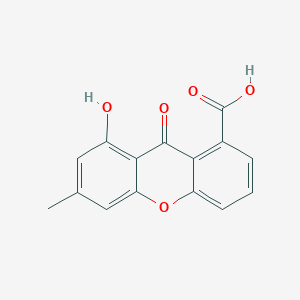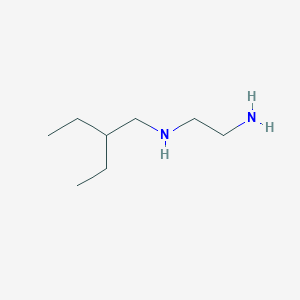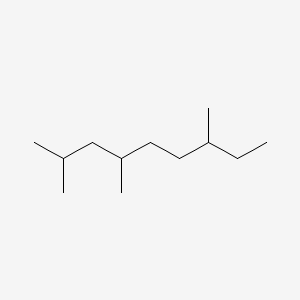
2,4,7-Trimethylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-Trimethylnonane is an organic compound with the molecular formula C12H26 . It is a branched alkane, characterized by the presence of three methyl groups attached to the nonane backbone at positions 2, 4, and 7 . This compound is part of the larger family of hydrocarbons and is known for its stability and relatively low reactivity compared to other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trimethylnonane typically involves the alkylation of nonane with methylating agents. One common method is the Friedel-Crafts alkylation, where nonane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic cracking and subsequent alkylation processes. The catalytic cracking of larger hydrocarbons yields smaller fragments, which can then be selectively alkylated to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Trimethylnonane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using chlorine or bromine in the presence of UV light or a radical initiator.
Oxidation Reactions: Oxidation with strong oxidizing agents like potassium permanganate or chromic acid can lead to the formation of carboxylic acids.
Major Products Formed:
Halogenation: Formation of 2,4,7-trimethyl-2-chlorononane or 2,4,7-trimethyl-2-bromononane.
Oxidation: Formation of 2,4,7-trimethylnonanoic acid.
Scientific Research Applications
2,4,7-Trimethylnonane finds applications in various fields due to its chemical properties:
Chemistry: Used as a reference compound in the study of branched alkanes and their reactivity.
Biology: Investigated for its potential role in biological systems as a hydrophobic molecule.
Medicine: Explored for its potential use in drug delivery systems due to its stability and non-reactivity.
Industry: Utilized as a solvent and in the formulation of lubricants and other industrial products.
Mechanism of Action
The mechanism of action of 2,4,7-Trimethylnonane is primarily based on its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. The molecular targets include lipid bilayers and hydrophobic pockets within proteins .
Comparison with Similar Compounds
- 2,4,6-Trimethylnonane
- 3,4,7-Trimethylnonane
- 4-Ethyl-2,2,7-Trimethylnonane
Comparison: 2,4,7-Trimethylnonane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. Compared to 2,4,6-Trimethylnonane, it has a different boiling point and reactivity profile. The presence of an ethyl group in 4-Ethyl-2,2,7-Trimethylnonane further alters its properties, making it distinct from this compound .
Properties
CAS No. |
62184-11-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,4,7-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-11(4)7-8-12(5)9-10(2)3/h10-12H,6-9H2,1-5H3 |
InChI Key |
OHBDIVOYUFLOTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


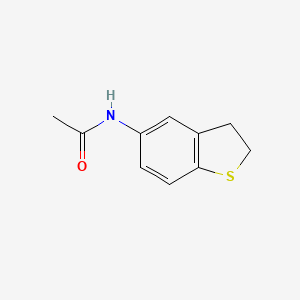
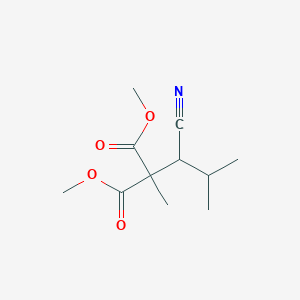
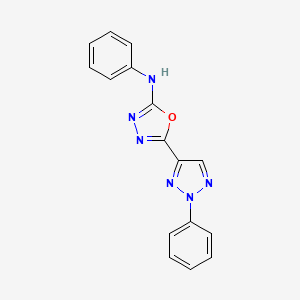
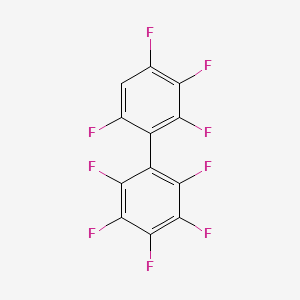
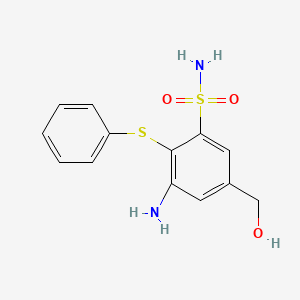
![4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene](/img/structure/B14541417.png)
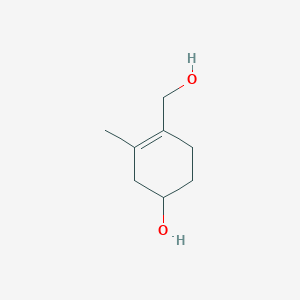
![N-[(2-Anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide](/img/structure/B14541432.png)
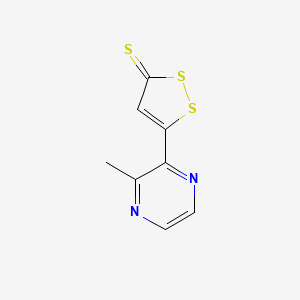
![1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}naphthalene](/img/structure/B14541446.png)
